![molecular formula C17H16ClN5O2S B4642241 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide CAS No. 694465-32-2](/img/structure/B4642241.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Overview
Description
This compound is a derivative of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole . It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a 4-chlorophenyl group, an amino group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a thioether linkage, and an acetamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.461±0.06 g/cm3 . Its melting point is 229-233 °C (lit.) . The compound’s molecular weight is 211.67 . It has a predicted boiling point of 383.9±44.0 °C .Scientific Research Applications
Antifungal Properties
This compound exhibits antifungal activity due to its structural resemblance to known antifungal agents. Researchers have explored its potential in inhibiting fungal growth, particularly against pathogenic fungi such as Candida species and Aspergillus strains .
Antiviral Activity
In previous studies, related 2-alkylthio-1,3,4-thiadiazole derivatives demonstrated antiviral properties. Investigating this compound’s effects on viral replication, especially against specific viruses like hepatitis C virus (HCV), could be valuable .
Anticancer Potential
Given its unique structure, this compound might interfere with cancer cell proliferation pathways. Researchers could explore its impact on tumor cell lines, assessing cytotoxicity and potential mechanisms of action .
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals . Additionally, further studies could explore its synthesis and chemical properties in more detail.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to them, which could potentially alter their function . .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions .
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-5-3-2-4-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWVLBDFBKUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125218 | |
Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
694465-32-2 | |
Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694465-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.